
AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2, also known as Ac-ATDL-AALL-RRI-NH2, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. It is a 15-amino acid peptide with a cyclic structure, and is derived from the N-terminus of the human immunodeficiency virus (HIV) reverse transcriptase (RT) protein. The peptide has been studied for its ability to modulate various biological processes, including anti-inflammatory, anti-viral, and anti-tumor activities.
科学的研究の応用
Growth Hormone-Releasing Activity: A 44 amino acid peptide with growth hormone-releasing activity was isolated from a human pancreatic tumor that caused acromegaly. The peptide has a similar complexity and includes amino acids like Ala, Leu, Asp, Arg, and Gln, as in your query. This suggests potential applications of such peptides in studying hormonal imbalances or developing therapeutic agents (Guillemin et al., 1982).
Corticotropin-Releasing Factor: A 41-residue polypeptide with corticotropin-releasing activity was identified from ovine hypothalamus. It contains amino acids like Asp, Leu, Ala, Arg, and Gln, indicating the potential role of such peptides in stress responses and the regulation of the hypothalamic-pituitary-adrenal axis (Spiess et al., 1981).
Muscle Enzyme Study: The amino-acid sequence of adenylate kinase from porcine muscle was analyzed, containing Ala, Leu, Asp, Arg, and Gln. This kind of study assists in understanding muscle metabolism and enzyme functions (Heil et al., 1974).
Anti-Inflammatory Peptides: Novel anti-inflammatory undecapeptides containing anisolyated glutamic acid derivatives have been studied. Such peptides could play a role in developing new anti-inflammatory drugs (Thomas et al., 1993).
Histocompatibility Complex Studies: The primary structure of murine major histocompatibility complex alloantigens was determined, including amino acids like Ala, Leu, Asp, and Arg. This research is crucial for understanding immune responses and transplant compatibility (Uehara et al., 1980).
作用機序
Target of Action
The peptide AC-Ala-Thr-Leu-Asp-Ala-Leu-Leu-Ala-Ala-Leu-Arg-Arg-Ile-Gln-NH2 is derived from the p75 neurotrophin receptor (p75NTR), corresponding to residues 368-381 of the human receptor . The p75NTR is a transmembrane receptor that binds neurotrophins, a family of growth factors involved in neuronal survival, growth, and differentiation.
Mode of Action
The peptide interacts with its target, the p75NTR, by binding to the receptor’s extracellular domain. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways .
Biochemical Pathways
The activation of p75NTR by the peptide can lead to the activation of several downstream signaling pathways, including the NF-kB pathway, the JNK pathway, and the ceramide pathway. These pathways play crucial roles in neuronal survival, apoptosis, and differentiation .
Result of Action
The activation of p75NTR by the peptide can have various cellular effects, depending on the cellular context. For instance, in neurons, it can promote survival and differentiation, while in cancer cells, it can induce apoptosis .
Action Environment
The action, efficacy, and stability of the peptide can be influenced by various environmental factors. For example, the presence of proteases can lead to its rapid degradation, reducing its efficacy. Furthermore, factors such as pH and temperature can affect its stability and binding affinity to p75NTR .
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H124N22O19/c1-17-35(10)52(66(109)82-42(54(71)97)22-23-50(70)94)90-60(103)44(21-19-25-77-69(74)75)83-59(102)43(20-18-24-76-68(72)73)84-63(106)46(27-32(4)5)85-56(99)38(13)79-55(98)37(12)80-61(104)45(26-31(2)3)87-64(107)47(28-33(6)7)86-57(100)39(14)81-62(105)49(30-51(95)96)88-65(108)48(29-34(8)9)89-67(110)53(40(15)92)91-58(101)36(11)78-41(16)93/h31-40,42-49,52-53,92H,17-30H2,1-16H3,(H2,70,94)(H2,71,97)(H,78,93)(H,79,98)(H,80,104)(H,81,105)(H,82,109)(H,83,102)(H,84,106)(H,85,99)(H,86,100)(H,87,107)(H,88,108)(H,89,110)(H,90,103)(H,91,101)(H,95,96)(H4,72,73,76)(H4,74,75,77)/t35-,36-,37-,38-,39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,52-,53-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUALDXYFESKMAR-SMVIZIMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H124N22O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1565.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Ala-thr-leu-asp-ala-leu-leu-ala-ala-leu-arg-arg-ile-gln-NH2 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

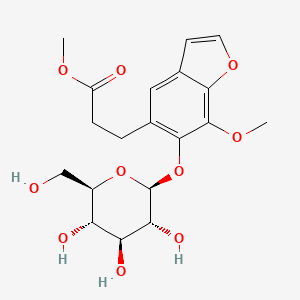

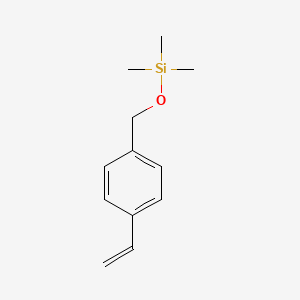

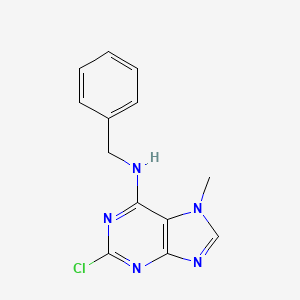
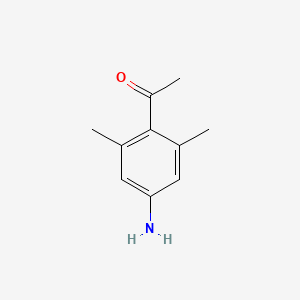

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
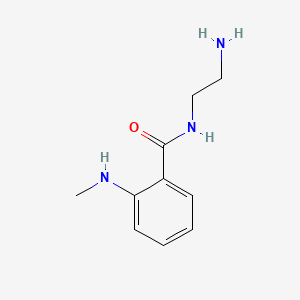
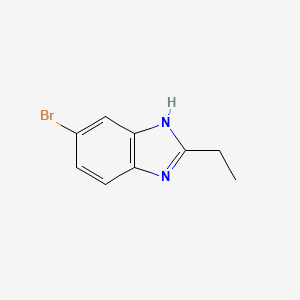


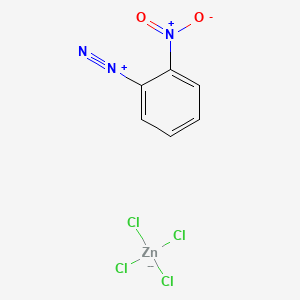
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)